Bromoalterochromide A'
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H50BrN7O10 |
|---|---|
Molecular Weight |
844.7 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-[(3S,6S,9S,12S,15S,16R)-6,9-bis(2-amino-2-oxoethyl)-16-methyl-3-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-9-(3-bromo-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C38H50BrN7O10/c1-20(2)16-27-38(55)56-22(5)33(45-31(50)13-11-9-7-6-8-10-12-23-14-15-28(47)24(39)17-23)37(54)46-32(21(3)4)36(53)43-26(19-30(41)49)34(51)42-25(18-29(40)48)35(52)44-27/h6-15,17,20-22,25-27,32-33,47H,16,18-19H2,1-5H3,(H2,40,48)(H2,41,49)(H,42,51)(H,43,53)(H,44,52)(H,45,50)(H,46,54)/b8-6+,9-7+,12-10+,13-11+/t22-,25+,26+,27+,32+,33+/m1/s1 |
InChI Key |
AZKKJPHFGXHXKQ-YRLMMGSCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(=O)N)CC(=O)N)C(C)C)NC(=O)/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)Br |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(=O)N)CC(=O)N)C(C)C)NC(=O)C=CC=CC=CC=CC2=CC(=C(C=C2)O)Br |
Synonyms |
bromoalterochromide A' |
Origin of Product |
United States |
Biosynthesis and Origin of Bromoalterochromide a
Microbial Producers and Isolation Sources of Bromoalterochromide A
Bromoalterochromide A is a specialized metabolite primarily produced by marine bacteria belonging to the genus Pseudoalteromonas. These bacteria are known for their production of a wide array of bioactive compounds.
Pseudoalteromonas Species as Primary Producers of Bromoalterochromides
Several species within the Pseudoalteromonas genus have been identified as producers of bromoalterochromides. These pigmented bacteria are prolific sources of secondary metabolites, including peptides of both ribosomal and non-ribosomal origin, polyketides, and hybrid molecules. acs.org
Pseudoalteromonas piscicida, including strain JCM 20779, is a notable producer of bromoalterochromide A. acs.org The production of alterochromides has been observed in multiple Pseudoalteromonas species, highlighting the significance of this genus in the biosynthesis of these compounds. acs.org Another identified producer is Pseudoalteromonas maricaloris strain KMM 636T, which was found to produce an inseparable mixture of bromoalterochromide A and A’. nih.govresearchgate.net Additionally, Pseudoalteromonas sp. strain JC28, isolated from the Hawaiian bobtail squid, has been shown to produce bromoalterochromides, including novel derivatives. nih.govkbase.usosti.gov
The production of these compounds is often associated with pigmented strains of Pseudoalteromonas. nih.govasm.orgasm.org For instance, the yellow pigments of Pseudoalteromonas sp. strain T1lg65 were identified as lipopeptide alterochromides. asm.org
Table 1: Selected Pseudoalteromonas Species Producing Bromoalterochromides
| Species/Strain | Isolated From | Produced Bromoalterochromide Analogs | Reference |
|---|---|---|---|
| Pseudoalteromonas maricaloris KMM 636T | Australian sponge Fascaplysinopsis reticulata | Bromoalterochromide A and A' | nih.govresearchgate.net |
| Pseudoalteromonas piscicida JCM 20779 | Marine Environment | Bromoalterochromide A | acs.orgresearchgate.net |
| Pseudoalteromonas sp. JC28 | Hawaiian bobtail squid (Euprymna scolopes) | Bromoalterochromide A/A' and D/D' | nih.govkbase.usosti.gov |
| Pseudoalteromonas sp. T1lg65 | Mangrove forest sediment | Yellow pigments identified as alterochromides | asm.org |
Ecological Contexts of Bromoalterochromide A Production (e.g., Symbiotic Relationships)
The production of bromoalterochromides by Pseudoalteromonas species often occurs within specific ecological contexts, particularly in symbiotic associations with marine invertebrates. These bacteria are frequently found living in or on other marine organisms, where their metabolites may play a crucial defensive role. nih.gov
For example, Pseudoalteromonas species have been isolated from the accessory nidamental gland (ANG) of the Hawaiian bobtail squid, Euprymna scolopes. nih.govkbase.usosti.gov Bacteria within the ANG are deposited into the egg masses of the squid during oviposition, where they are believed to protect the developing embryos from pathogens and fouling organisms. nih.govresearchgate.net The production of bromoalterochromides by Pseudoalteromonas sp. JC28 in this environment suggests a role for these compounds in providing a chemical defense for the squid eggs. nih.govkbase.usosti.gov
Furthermore, Pseudoalteromonas maricaloris KMM 636T, a producer of bromoalterochromide A, was originally isolated from the Australian sponge Fascaplysinopsis reticulata. nih.govresearchgate.net The association of these bacteria with sponges, which are known to host a diverse array of symbiotic microbes, points to the potential involvement of bromoalterochromides in the chemical ecology of these interactions. It is hypothesized that such compounds may contribute to the host's defense against predation or microbial infection. nih.gov The production of these metabolites can be influenced by microbial interactions, as seen in co-cultures where the presence of other bacteria can affect the metabolic output of Pseudoalteromonas. asm.org
Genomic and Genetic Basis of Bromoalterochromide A Biosynthesis
The biosynthesis of bromoalterochromide A is governed by a specific biosynthetic gene cluster (BGC), designated as the alt cluster. Advances in genome sequencing and bioinformatics have enabled the identification and characterization of this gene cluster in various Pseudoalteromonas strains.
Identification and Characterization of the alt Biosynthetic Gene Cluster
The alt biosynthetic gene cluster is responsible for the production of the alterochromide family of lipopeptides, including bromoalterochromide A. acs.orgasm.orgresearchgate.net This gene cluster was first identified in Pseudoalteromonas piscicida JCM 20779. acs.orgasm.org The alt cluster is approximately 34 kb in size and contains 14 open reading frames (ORFs), all oriented in the same direction. acs.orgacs.org
The cluster encodes a hybrid non-ribosomal peptide synthetase (NRPS) and fatty acid synthase (FAS) system. acs.orgresearchgate.net Key components of the alt gene cluster include genes for NRPS modules (altK, altL, altM), fatty acid synthesis, and a flavin-dependent halogenase (altN), which is responsible for the bromination of the molecule. acs.orgresearchgate.net The gene altA encodes a tyrosine ammonia (B1221849) lyase, which catalyzes the formation of 4-hydroxycinnamic acid from tyrosine, a precursor for the chromophore portion of the molecule. researchgate.net
Heterologous expression of the entire alt gene cluster in Escherichia coli has successfully resulted in the production of bromoalterochromide A, confirming the direct role of this BGC in its biosynthesis. acs.orgresearchgate.netacs.org
Gene Homology and Comparative Genomic Analysis of Bromoalterochromide Biosynthesis
Comparative genomic analyses have revealed that the alt biosynthetic gene cluster is conserved across different bromoalterochromide-producing Pseudoalteromonas species. For instance, the alt BGC found in Pseudoalteromonas sp. JC28 shares over 95% amino acid identity with the cluster from P. piscicida JCM 20779. nih.govkbase.usosti.gov Similarly, the gene cluster in Pseudoalteromonas sp. strain HM-SA03 showed a high degree of similarity (>97% inferred amino acid sequence similarity) to the alt cluster of P. piscicida JCM 20779. nih.gov
Genome mining studies using tools like antiSMASH have shown that pigmented strains of Pseudoalteromonas often harbor a greater number of BGCs, including those for NRPS and polyketide synthase (PKS) pathways, compared to non-pigmented strains. nih.govnih.gov The alt cluster is a prominent example of these complex BGCs. The presence of homologous alt clusters in various Pseudoalteromonas strains isolated from diverse marine environments suggests a widespread distribution and important ecological function for the bromoalterochromide metabolites they produce. nih.govnih.gov
Table 2: Key Genes in the alt Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function | Role in Bromoalterochromide A Biosynthesis | Reference |
|---|---|---|---|
| altA | Tyrosine Ammonia Lyase | Catalyzes the conversion of tyrosine to 4-hydroxycinnamic acid, a precursor for the chromophore. | researchgate.netresearchgate.net |
| altB-F | Fatty Acid Synthase (FAS) related | Involved in the biosynthesis of the lipid side chain. | acs.org |
| altG-M | Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the pentapeptide core of the molecule. | acs.orgresearchgate.net |
| altN | Flavin-dependent Halogenase | Responsible for the bromination of the aromatic ring. | acs.orgasm.orgresearchgate.netresearchgate.netnih.gov |
Mechanistic Pathways of Bromoalterochromide A Biogenesis
The biosynthesis of bromoalterochromide A is a complex process that involves the coordinated action of enzymes encoded by the alt gene cluster. The pathway integrates fatty acid synthesis and non-ribosomal peptide synthesis to construct the final lipopeptide structure.
The proposed biosynthetic pathway begins with the synthesis of the polyenoic acid chromophore. The enzyme AltA, a tyrosine ammonia lyase, converts tyrosine to 4-hydroxycinnamic acid. researchgate.netresearchgate.net This precursor is then likely extended by a PKS-like machinery encoded within the alt cluster to form the 9-(3-bromo-4-hydroxyphenyl)-nona-2,4,6,8-tetraenoic acid moiety.
Concurrently, the NRPS modules assemble the pentapeptide chain. The NRPS enzymes activate and link the constituent amino acids: threonine, valine, asparagine, asparagine, and alloisoleucine (for bromoalterochromide A) or leucine (B10760876) (for bromoalterochromide A'). nih.gov The assembled peptide is then cyclized to form a lactone ring.
The bromination step is catalyzed by the flavin-dependent halogenase, AltN. acs.orgasm.orgresearchgate.net This enzyme specifically incorporates a bromine atom onto the phenyl group of the polyenoic acid side chain. researchgate.net The timing of this halogenation event, whether it occurs on the free precursor or on the fully assembled molecule, is a subject of ongoing investigation. nih.gov Finally, the polyenoic acid side chain is acylated to the amino group of the N-terminal threonine of the peptide lactone, completing the biosynthesis of bromoalterochromide A.
Involvement of Fatty Acid Synthase (FAS)-like Pathways in Aryl-Polyene Moiety Formation
The characteristic aryl-polyene lipid side chain of Bromoalterochromide A is synthesized via a pathway that shares similarities with fatty acid biosynthesis. acs.orgnih.gov The process is initiated with a precursor derived from tyrosine, which is then extended through a series of condensation, reduction, and dehydration reactions. nih.govnih.gov
The alt gene cluster contains genes that encode a nearly complete fatty acid biosynthetic pathway. acs.org The synthesis of the aryl-polyene lipid precursor is accomplished through the FAS-like pathway. nih.gov This involves the sequential activities of enzymes such as a putative acyl-CoA synthase (AltC) and a beta-ketoacyl synthase (AltD) for condensation with units like malonyl-CoA, a ketone reduction by an enzyme like AltH, and dehydration by an enzyme like AltG. nih.gov This cycle is repeated three to four times to form the final aryl-polyene lipid chain. nih.gov The absence of an enoyl reductase (FabI) in the gene cluster is consistent with the unsaturated nature of the alterochromide's lipid chain. acs.org
Role of Nonribosomal Peptide Synthetases (NRPS) in Peptide Assembly
The pentapeptide core of Bromoalterochromide A is assembled by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS). acs.orgnih.govpnas.org These large enzymes act as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. pnas.org
The alt gene cluster encodes for the requisite NRPS enzymes, including altK, altL, and altM. researchgate.net The peptide portion of the alterochromides is synthesized in a collinear fashion, meaning the order of the genes in the cluster corresponds to the sequence of amino acids in the peptide. nih.gov The NRPS machinery includes adenylation (A) domains for amino acid selection and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for tethering the growing peptide chain, condensation (C) domains for peptide bond formation, and an epimerization (E) domain to convert L-amino acids to their D-isomers. acs.org Finally, a thioesterase (TE) domain, located at the end of the NRPS assembly line (in AltM), catalyzes the cyclization and release of the final lipopeptide product. acs.orgnih.gov The variability in the amino acid at position five (isoleucine, leucine, or valine) is a result of the differential incorporation by the fifth NRPS module. acs.org
Enzymatic Bromination via the altN Halogenase: Specificity and Mechanism
The distinctive bromine atom on the phenolic group of Bromoalterochromide A is installed by a specific enzyme, the flavin-dependent halogenase AltN. acs.orgresearchgate.netasm.org This enzymatic halogenation is a key step in the biosynthesis of the brominated alterochromides. researchgate.net
Precursor Supply and Metabolism (e.g., L-Tyrosine to 4-Hydroxycinnamic Acid by altA)
The biosynthesis of Bromoalterochromide A relies on the availability of specific precursor molecules. A crucial initial step is the conversion of the primary metabolite L-tyrosine into 4-hydroxycinnamic acid (4-HCA), which serves as the starter unit for the aryl-polyene chain. nih.govresearchgate.netasm.org
This conversion is catalyzed by the enzyme AltA, a tyrosine ammonia lyase (TAL), which is encoded by the altA gene within the biosynthetic cluster. acs.orgresearchgate.netasm.org The function of AltA has been confirmed through gene deletion experiments, where the absence of altA resulted in the cessation of both 4-HCA and alterochromide production, accompanied by an accumulation of L-tyrosine. nih.gov Production of alterochromides could be restored in the altA mutant by supplementing the culture with 4-hydroxycinnamic acid. acs.org This activated 4-HCA is then tethered to the acyl carrier protein AltB to initiate the formation of the aryl-polyene moiety. nih.gov
Heterologous Expression and Pathway Engineering for Bromoalterochromide A Production
To overcome the challenges of low yields and difficult genetic manipulation in the native Pseudoalteromonas producers, researchers have turned to heterologous expression and pathway engineering. nih.govnih.gov This approach involves transferring the Bromoalterochromide A biosynthetic gene cluster into a more tractable host organism, such as Escherichia coli, to facilitate production and biosynthetic studies. nih.govnih.gov
Strategies for Targeted Gene Cluster Capture and Expression in Model Hosts (e.g., E. coli)
A key strategy for heterologous expression is the targeted capture of the entire ~34 kb alt gene cluster from the genomic DNA of Pseudoalteromonas piscicida. acs.orgnih.gov Transformation-Associated Recombination (TAR) cloning has been successfully employed for this purpose. acs.orgcore.ac.uk This method allows for the direct capture of large DNA fragments into a vector within yeast, which can then be transferred to E. coli for expression. core.ac.uk
The captured gene cluster has been expressed in E. coli BL21(DE3) under the control of both its native promoters and inducible promoters like the T7 promoter. acs.orgnih.gov Placing the entire cluster downstream of a T7 promoter led to a significant increase in production compared to relying on the native Pseudoalteromonas promoters, which are often poorly recognized in E. coli. acs.orgcore.ac.uk This approach not only enables the production of Bromoalterochromide A in a heterologous host but also provides a platform for in vivo interrogation of gene function. nih.gov
Impact of Culture Conditions and Media Supplementation (e.g., Bromide Source) on Bromoalterochromide Yields
The production of Bromoalterochromide A in heterologous hosts is significantly influenced by culture conditions and the composition of the growth medium. acs.org The most critical supplement for the production of the brominated form of the compound is a source of bromide. acs.org
Supplementing the culture medium with potassium bromide (KBr) is essential for the production of Bromoalterochromide A. acs.orgnih.gov In the absence of supplemental bromide, only the non-halogenated des-halo alterochromides are produced. acs.orgnih.gov Optimizing culture conditions, such as using Luria Broth (LB) for E. coli expression, has also been a factor. nih.gov The strategic placement of the gene cluster under a strong inducible promoter, combined with media supplementation, resulted in a 20-fold improvement in the production of Bromoalterochromide A in E. coli. acs.org
Methodologies for Isolation and Structural Elucidation of Bromoalterochromide a
Advanced Chromatographic Techniques for Bromoalterochromide A Isolation and Purification
The initial separation of Bromoalterochromide A from the producing organism, typically a marine bacterium of the Pseudoalteromonas genus, involves extraction with organic solvents. Due to the light sensitivity of bromoalterochromides, all purification steps are ideally performed using amber glassware to prevent degradation. nih.gov Following initial extraction, a series of chromatographic steps are employed to achieve high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the initial detection and metabolic profiling of Bromoalterochromide A in crude bacterial extracts. acs.orgasm.org This method provides rapid information on the presence and relative abundance of the compound.
In a typical LC-MS analysis, the extract is injected onto a reversed-phase C18 column. acs.orgacs.org A gradient elution is commonly used, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) (also containing 0.1% formic acid). acs.orgacs.org This separates the components of the mixture based on their hydrophobicity.
The eluent from the HPLC is then directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For Bromoalterochromide A, which contains a bromine atom, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of the 79Br and 81Br isotopes in an approximate 1:1 ratio. researchgate.net This distinctive isotopic signature is a key indicator for the presence of monobrominated compounds. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition. researchgate.net
LC-MS is also instrumental in metabolic networking, a powerful bioinformatic approach that organizes MS/MS data to visualize families of structurally related molecules. acs.orgoup.com This has been used to identify new bromoalterochromide derivatives and to compare the metabolic profiles of different bacterial strains or culture conditions. acs.orgoup.commdpi.comnih.gov
Flash Chromatography and Preparative HPLC for Compound Separation
For the isolation of larger quantities of Bromoalterochromide A required for full structural elucidation and bioactivity studies, preparative-scale chromatographic techniques are necessary. Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the primary methods used for this purpose. buketov.edu.kzbiotage.com
Flash Chromatography: This technique is often used as an initial purification step to separate the crude extract into simpler fractions. biotage.com It utilizes a column packed with a stationary phase, such as silica (B1680970) gel or a reversed-phase material, and a solvent system is pushed through the column under moderate pressure. buketov.edu.kz This allows for a relatively quick and efficient separation of the major components. For bromoalterochromides, column chromatography on silica gel has been employed, followed by further purification steps. researchgate.net Size-exclusion chromatography, for instance using Sephadex LH-20, can also be used to fractionate the extract based on molecular size. pnas.org
Preparative HPLC: This is the final and most crucial step for obtaining highly pure Bromoalterochromide A. nih.govlcms.cz It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. biotage.comlcms.cz Reversed-phase C18 columns are commonly used for the purification of bromoalterochromides. nih.gov
A typical preparative HPLC method involves dissolving the partially purified fraction in a suitable solvent, such as methanol, and injecting it onto the column. nih.gov A gradient elution with a mobile phase consisting of water and acetonitrile is often employed to achieve optimal separation. nih.gov Fractions are collected, and their purity is assessed by analytical HPLC or LC-MS. Due to the light sensitivity of the compound, time-based fractionation may be used to avoid degradation that can occur when using a UV detector. nih.gov
Spectroscopic and Analytical Approaches for Structural Determination
Once a pure sample of Bromoalterochromide A is obtained, a suite of spectroscopic and analytical methods is used to determine its intricate chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like Bromoalterochromide A. researchgate.netmdpi.comnih.govasm.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. researchgate.net The ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.net
2D NMR: A series of 2D NMR experiments are essential to piece together the structure:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
Through careful analysis of these NMR spectra, the sequence of amino acids in the peptide portion of Bromoalterochromide A, the structure of the polyketide chain, and the points of connection can be determined. researchgate.net For instance, HMBC correlations can establish the link between the acyl side chain and the N-terminus of the peptide lactone. researchgate.net
Table 1: Representative NMR Data for Bromoalterochromide A
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| Acyl Side Chain | ||
| 2' | 164.6 | 6.05 (d, 16) |
| 3' | 123.9 | 6.63 (dt, 16, 8) |
| 4' | 143.6 | - |
| 5' | 127.3 | - |
| 6' | 139.3 | - |
| 7' | 130.7 | - |
| 8' | 136.4 | - |
| 9' | 130.1 | - |
| 1'' | 132.2 | - |
| 2'' | 128.9 | 7.26 (s) |
| 3'' | 114.9 | 6.63 (d, 8) |
| 4'' | 155.1 | - |
| 5'' | 114.9 | 6.83 (d, 8) |
| 6'' | 128.9 | 6.96 (d, 8) |
| Amino Acid Residues | ||
| Thr-α | 59.3 | 3.96 (dd, 7, 7) |
| Thr-β | 67.9 | 4.88 (m) |
| Val-α | 60.1 | 4.15 (m) |
| Asn1-α | 51.4 | 4.35 (m) |
| Asn2-α | 51.4 | 4.35 (m) |
| aIle-α | 59.3 | 3.96 (dd, 7, 7) |
Note: This table presents a selection of characteristic NMR shifts and is based on data reported in the literature. researchgate.net Actual values may vary slightly depending on the solvent and instrument used.
High-Resolution Mass Spectrometry (HRMS and MS/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the unambiguous determination of its molecular formula. researchgate.netmdpi.comnih.gov This is a critical piece of information for confirming the proposed structure.
Tandem Mass Spectrometry (MS/MS) is used to fragment the parent ion of Bromoalterochromide A and analyze the masses of the resulting fragment ions. acs.orgacs.orgoup.commdpi.comnih.govpnas.org This fragmentation pattern provides valuable structural information, as the molecule tends to break at specific bonds. For peptide-containing molecules like bromoalterochromides, fragmentation often occurs at the amide bonds, allowing for the sequencing of the amino acid residues. pnas.org The fragmentation data can also help to elucidate the structure of the lipid side chain. pnas.org MS/MS networking has become a powerful tool for dereplicating known bromoalterochromides and identifying new analogs in complex mixtures. oup.commdpi.compnas.org
Application of Marfey's Method for Absolute Stereochemistry Determination
While NMR can determine the relative stereochemistry of a molecule, it cannot typically establish the absolute configuration (D or L) of the amino acid residues. For this, a chemical method known as Marfey's method is employed. mdpi.comnih.gov
This method involves hydrolyzing the peptide to break it down into its constituent amino acids. These amino acids are then reacted with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reaction creates diastereomeric derivatives of the amino acids.
The resulting mixture of derivatized amino acids is then analyzed by HPLC. The L- and D-amino acid derivatives will have different retention times, which can be compared to the retention times of authentic D- and L-amino acid standards that have been derivatized in the same way. This allows for the unambiguous determination of the absolute stereochemistry of each amino acid in Bromoalterochromide A. nih.gov An optimized C3 Marfey's method has also been utilized for this purpose. nih.govasm.org
Vibrational and Electronic Spectroscopy in Supporting Structural Research
Vibrational and electronic spectroscopy are indispensable techniques for the structural elucidation of complex natural products like Bromoalterochromide A. These methods provide critical insights into the molecule's functional groups, chromophoric system, and absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. While specific ECD data for Bromoalterochromide A is not detailed in the provided search results, the methodology is crucial for related compounds. For instance, the absolute configuration of other complex natural products has been determined by comparing experimentally measured ECD spectra with spectra calculated using quantum-chemical methods. rsc.org This comparative analysis allows for the confident assignment of stereocenters, which is a fundamental aspect of complete structural elucidation. researchgate.net
Vibrational Spectroscopy (Infrared - IR): Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Bromoalterochromide A, the IR spectrum would exhibit characteristic absorption bands corresponding to its various structural features. These would include bands for O-H (hydroxyl) stretching, C=O (carbonyl) stretching from the quinone and ester groups, and C=C stretching from the aromatic rings and polyene chain.
Electronic Spectroscopy (UV-Visible): Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule's chromophore. The extended π-system of the 9-(3-bromo-4-hydroxyphenyl)-nona-2,4,6,8-tetraenoic acid chromophore in Bromoalterochromide A is responsible for its characteristic yellow color and results in distinct absorption maxima in the UV-Vis spectrum. nih.gov These spectral data are often used in conjunction with those of known compounds to confirm structural similarities. uq.edu.au
Emerging Analytical Platforms in Bromoalterochromide Research
The field of natural product discovery has been significantly advanced by the development of sophisticated analytical platforms. These emerging technologies are crucial for the rapid identification and spatial analysis of bromoalterochromides in complex biological samples.
Molecular Networking for Analog Dereplication and Discovery
Molecular networking has revolutionized the process of dereplication (the rapid identification of known compounds) and the discovery of new analogs from complex mixtures. nih.govscispace.comacs.org This approach organizes tandem mass spectrometry (MS/MS) data based on fragmentation pattern similarity, clustering structurally related molecules into "molecular families". scispace.comacs.orgpnas.org
In the study of Pseudoalteromonas, a genus known for producing bromoalterochromides, molecular networking has proven to be a highly effective tool. nih.govmdpi.com It enables the rapid identification of known bromoalterochromides, including Bromoalterochromide A and A', within crude bacterial extracts, as well as their dibrominated versions. nih.govmdpi.com This process is facilitated by comparing the experimental MS/MS data against spectral libraries and known compounds within the Global Natural Products Social Molecular Networking (GNPS) platform. researchgate.net
Furthermore, molecular networking accelerates the discovery of novel analogs. By examining the mass differences between connected nodes in a molecular cluster, researchers can hypothesize structural modifications, such as the incorporation of different amino acids or variations in halogenation. nih.govresearchgate.net This strategy led to the identification of new dibromoalterochromides from Pseudoalteromonas strains. nih.govmdpi.com This highlights the power of molecular networking to guide the targeted isolation of new natural products. pnas.orgnih.gov
Imaging Mass Spectrometry (IMS) for Spatial Metabolomic Studies
Imaging Mass Spectrometry (IMS) is a powerful technique that maps the spatial distribution of molecules directly on a sample surface, providing invaluable insights into the chemical ecology of microorganisms. nih.gov IMS allows researchers to visualize where specific metabolites are located within a bacterial colony or during interactions with other organisms. nih.gov
In the context of bromoalterochromide research, IMS has been used to study the interaction between Pseudoalteromonas and other bacteria. researchgate.net For example, mass spectrometry imaging of co-cultured colonies of Pseudoalteromonas piscicida and Phaeobacter revealed that bromoalterochromides (BACs) diffuse from the Pseudoalteromonas colony into the adjacent Phaeobacter colony. researchgate.netresearchgate.net This spatial information is critical for understanding the ecological role of Bromoalterochromide A, suggesting its potential involvement in mediating interspecies interactions and chemical defense. nih.govresearchgate.net By observing the precise location of these compounds during microbial competition, researchers can form hypotheses about their biological function that can then be tested experimentally. nih.gov
Biological Activities and Mechanistic Investigations of Bromoalterochromide a
Antimicrobial Activities in Preclinical and Research Models
The antimicrobial potential of bromoalterochromides has been explored against a range of microorganisms, including bacteria and fungi. However, reports on the activity of Bromoalterochromide A' specifically have presented some conflicting findings.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
The antibacterial activity of Bromoalterochromide A' is a subject of some debate in scientific literature. The initial study identifying Bromoalterochromide A and A' from the marine bacterium Pseudoalteromonas maricaloris (strain KMM 636T) reported that the compounds possess no antibiotic activity nih.govresearchgate.net.
Conversely, other research on the broader family of bromoalterochromides (BACs) indicates significant antibacterial properties. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria nih.govasm.org. For instance, bromoalterochromides have demonstrated inhibitory effects against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecium nih.govasm.org. Activity has also been noted against the Gram-negative marine bacterium Vibrio anguillarum nih.gov. More recent research on novel bromoalterochromides isolated from Pseudoalteromonas sp. JC28 found them to be active against the marine bacteria Bacillus algicola and Vibrio fischeri nih.gov. This suggests that the antibacterial efficacy may be specific to the particular analogue and the bacterial species being tested.
| Target Bacteria | Gram Stain | Activity Reported for Bromoalterochromides |
|---|---|---|
| Bacillus subtilis | Positive | Inhibitory nih.govasm.org |
| Staphylococcus aureus | Positive | Inhibitory nih.govasm.org |
| Enterococcus faecium | Positive | Inhibitory nih.gov |
| Bacillus algicola | Positive | Inhibitory nih.gov |
| Vibrio anguillarum | Negative | Inhibitory nih.gov |
| Vibrio fischeri | Negative | Inhibitory nih.gov |
Antifungal Properties against Pathogenic Fungi
Beyond bacteria, bromoalterochromides have demonstrated notable antifungal capabilities. Research has identified activity against the pathogenic yeast Candida albicans nih.gov. Furthermore, bromoalterochromides produced by Pseudoalteromonas sp. JC28, a symbiont of the Hawaiian bobtail squid, were found to inhibit the pathogenic fungus Fusarium keratoplasticum nih.gov. This activity suggests a potential ecological role for the compound in defending host organisms, such as squid eggs, from fungal pathogens and fouling microorganisms nih.gov.
Antiprotozoal Effects on Eukaryotic Microorganisms
While the broader class of natural products from Pseudoalteromonas species is known to possess a wide range of bioactivities, there is currently no specific research available in the scientific literature detailing the antiprotozoal effects of Bromoalterochromide A'.
Cellular and Molecular Effects in Biological Assays
In addition to direct antimicrobial activity, investigations have been carried out to understand the effects of Bromoalterochromide A' on cellular models, revealing impacts on inflammatory pathways and significant cytotoxicity.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines
Bromoalterochromides have been shown to possess anti-inflammatory properties. A study investigating bromoalterochromides from Pseudoalteromonas sp. JC28 demonstrated that these compounds inhibited the production of nitric oxide (NO) in RAW264.7 macrophage cells nih.gov. This inhibition was observed in macrophages that were induced with lipopolysaccharide (LPS) to simulate an inflammatory response nih.gov. The ability to suppress NO production suggests that Bromoalterochromide A' may interfere with inflammatory signaling pathways, a key area of interest in drug discovery.
Cytotoxic Effects on Developing Embryonic and Cellular Models
A prominent characteristic of Bromoalterochromide A' is its cytotoxicity. The original study that isolated the compound from Pseudoalteromonas maricaloris identified potent cytotoxic effects on the developing eggs of the sea urchin Strongylocentrotus intermedius nih.govresearchgate.net. This activity highlights the compound's ability to interfere with fundamental cellular processes in a developing organism. The observed cytotoxicity may be linked to its antibacterial and antifungal mechanisms but also poses a challenge for its potential therapeutic development researchgate.net.
| Cellular/Embryonic Model | Effect Observed | Reference |
|---|---|---|
| Developing eggs of the sea urchin Strongylocentrotus intermedius | Cytotoxic | nih.govresearchgate.net |
Modulation of Gene Expression and Microbial Interactions
Bromoalterochromide A', as part of the broader family of alterochromides, is synthesized by nonribosomal peptide synthetases (NRPSs), and the genes responsible for its production are located in biosynthetic gene clusters (BGCs). In various strains of the marine bacterium Pseudoalteromonas, the expression of these BGCs, and consequently the production of bromoalterochromides, is notably intensified during microbial interactions.
For instance, pigmented Pseudoalteromonas strains have been observed to increase the production of bromoalterochromides when in the presence of other microorganisms such as Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. This upregulation suggests that bromoalterochromide A' plays a role in mediating competitive interactions between different microbial species. The evidence points to these compounds being a component of the defense mechanisms employed by the producing bacteria and their hosts against microbial pathogens.
The heterologous expression of the alterochromide gene cluster in Escherichia coli has been achieved, confirming the function of the identified genes. However, the production levels in the engineered E. coli were significantly lower than in the native Pseudoalteromonas producer, indicating that gene expression and regulation are complex and optimized in the native host environment.
Identification of Molecular Targets and Pathways
The direct interaction of Bromoalterochromide A' with specific enzymes and receptors is an area of ongoing investigation. While broad bioactivities such as antimicrobial and cytotoxic effects are documented, specific molecular targets are not yet fully elucidated. Research into other natural products has suggested that compounds with peptide-like structures can act as enzyme inhibitors. For example, modeling studies on different complex natural products have proposed the inhibition of dipeptidyl peptidase (DPP4) as a possible mechanism of action acs.org. However, there is currently no direct experimental evidence in the reviewed literature specifically linking Bromoalterochromide A' to the inhibition of dipeptidyl peptidase.
Bromoalterochromide A' and its analogs have been shown to perturb cellular signaling processes, notably through the inhibition of nitric oxide (NO) production. In one study, Bromoalterochromide A/A' demonstrated inhibitory activity against nitric oxide production in RAW 264.7 macrophage cells. Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and immune responses. The inhibition of NO production suggests that Bromoalterochromide A' can interfere with inflammatory pathways, which may contribute to its observed biological activities. The genus Pseudoalteromonas, which produces these compounds, is also known to utilize and be regulated by nitric oxide signaling for processes like biofilm formation, indicating a complex relationship with this signaling molecule nih.gov.
Efficacy Studies in In Vivo Research Models (excluding human trials)
A significant in vivo role for bromoalterochromides has been identified in the symbiotic relationship between bacteria of the genus Pseudoalteromonas and the Hawaiian bobtail squid, Euprymna scolopes semanticscholar.org. Female squid possess an accessory nidamental gland (ANG), which houses a consortium of symbiotic bacteria semanticscholar.org. These bacteria, including Pseudoalteromonas sp., are deposited into the gelatinous egg coat of the squid's egg clutches semanticscholar.org.
Within this environment, the bacteria produce a suite of secondary metabolites, including Bromoalterochromide A/A', which serve to protect the developing embryos from fouling and pathogenic microorganisms, particularly fungi acs.orgsemanticscholar.org. This chemical defense is crucial for ensuring the successful development of the squid embryos over their approximately month-long incubation period semanticscholar.org. The production of these antimicrobial compounds by symbiotic bacteria illustrates a powerful defense mechanism where the host leverages the biosynthetic capabilities of its microbial partners. This defensive symbiosis is an important ecological niche for the bacteria, allowing them to thrive by protecting their host's offspring acs.org.
| Producing Organism | Host Organism | Location of Action | Observed Protective Effect | Target Organisms |
|---|---|---|---|---|
| Pseudoalteromonas sp. JC28 | Hawaiian Bobtail Squid (Euprymna scolopes) | Squid Egg Jelly Coat | Inhibition of microbial fouling and pathogenesis | Fungi (e.g., Fusarium keratoplasticum), Gram-negative and Gram-positive bacteria |
The biological activity of Bromoalterochromide A' has been assessed using non-human eukaryotic model organisms, revealing cytotoxic effects. In a notable study, an inseparable mixture of Bromoalterochromide A and A' was tested on the developing eggs of the sea urchin Strongylocentrotus intermedius nih.govresearchgate.net. The compounds were found to possess cytotoxic properties against the sea urchin embryos semanticscholar.orgnih.govresearchgate.net.
This finding is significant as it demonstrates a potent effect on eukaryotic cell development. Interestingly, in this specific study, the mixture did not exhibit antibiotic activity, highlighting that the primary effect observed was cytotoxicity towards the eukaryotic model rather than antimicrobial action nih.govresearchgate.net. This suggests that the compound's mechanism of action may be targeted towards processes specific to eukaryotic cells, such as cell division and development.
| Test Compound | Model Organism | Observed Effect | Reference Study Finding |
|---|---|---|---|
| Bromoalterochromide A/A' Mixture | Sea Urchin (Strongylocentrotus intermedius) developing eggs | Cytotoxicity | The compound mixture was cytotoxic but showed no antibiotic activity in this assay. nih.govresearchgate.net |
Synthetic Chemistry and Structural Modifications of Bromoalterochromide a
Total Synthesis Approaches and Methodological Challenges
As of now, a complete total synthesis of Bromoalterochromide A has not been reported in the scientific literature. The absence of a reported synthesis underscores the significant methodological hurdles posed by its intricate molecular architecture.
The chemical complexity of Bromoalterochromide A is substantial, making its total synthesis a difficult endeavor. The molecule is a pentapeptide lactone where the amino group of a threonine residue is acylated with 9-(3-bromo-4-hydroxyphenyl)-nona-2,4,6,8-tetraenoic acid nih.govfrontiersin.org. The primary challenges stem from several key structural features:
Macrocyclic Depsipeptide Core: The molecule contains a lactone (an ester bond) that closes the peptide ring between the C-terminus of the final amino acid and the side-chain hydroxyl group of the threonine residue. The formation of such macrocycles is often challenging, requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Multiple Stereocenters: The peptide backbone consists of several chiral amino acids, including Threonine (Thr), Valine (Val), Asparagine (Asn), and allo-isoleucine (aIle) nih.govfrontiersin.org. Controlling the stereochemistry during the synthesis of each amino acid and preventing epimerization during peptide coupling and cyclization steps is critical.
Conjugated Polyene Chain: The lipid side chain features a tetraenoic acid system. Conjugated polyenes are often sensitive to light, acid, base, and oxidation, which complicates their synthesis and handling. Achieving the correct geometry (E/Z configuration) of the four double bonds is a significant stereochemical challenge.
Substituted Aromatic Ring: The presence of a 3-bromo-4-hydroxyphenyl group on the polyene chain requires regioselective bromination and protection strategies for the hydroxyl group that are compatible with the subsequent sensitive chemical steps.
While a completed total synthesis is not available, any hypothetical approach would need to address the stereoselective construction of its key components. Modern synthetic organic chemistry offers potential strategies for assembling the principal scaffolds of Bromoalterochromide A. The construction of the peptide backbone would rely on established solid-phase or solution-phase peptide synthesis methods, using carefully chosen protecting groups and coupling reagents to maintain stereochemical integrity. The synthesis of the brominated arylpolyene side chain would likely involve cross-coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to build the conjugated double bond system with stereocontrol. Finally, the crucial macrolactonization step to form the cyclic depsipeptide would be a critical and likely low-yielding step in any synthetic route.
Structure-Activity Relationship (SAR) Studies of Bromoalterochromide A and its Derivatives
Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Although the available library of Bromoalterochromide A derivatives is still limited, comparisons of their activities have provided initial SAR insights.
The initial report on Bromoalterochromide A/A' noted cytotoxic effects against the developing eggs of the sea urchin Strongylocentrotus intermedius but found no antibiotic activity nih.govresearchgate.net. However, subsequent studies on different organisms have revealed more nuanced activities.
A key SAR study compared the activity of the classic Bromoalterochromide A/A' mixture (referred to as 1a/1b) with the newly discovered Bromoalterochromide D/D' (2a/2b) nih.gov.
Antibacterial Activity: The Bromoalterochromide A/A' mixture was active against the marine bacteria Bacillus algicola and Vibrio fischeri. In contrast, the Bromoalterochromide D/D' mixture, which differs by an additional methylene (B1212753) group in the peptide ring, was active only against B. algicola nih.gov. This suggests that the specific conformation and size of the macrocyclic ring are important for the spectrum of antibacterial activity.
Anti-inflammatory Activity: The Bromoalterochromide A/A' mixture was also found to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS)-induced inflammation model. The Bromoalterochromide D/D' derivatives were inactive in this assay, again highlighting that subtle structural changes can lead to a complete loss of a specific biological function nih.gov.
While not a derivative, the activity of other related compounds provides further context. For example, various bromoalterochromides have shown activity against pathogenic bacteria such as Staphylococcus aureus and Enterococcus faecium nih.gov. The discrepancy between the lack of antibiotic activity in the initial report and the activity found in later studies underscores the importance of the specific bacterial strains and assay conditions used for testing nih.govresearchgate.netnih.gov. The role of the bromine atom and the polyene chain in mediating these activities remains an area for future investigation, which could be addressed by testing the des-halo and hydrogenated analogues in a broad range of biological assays.
Table 2: Summary of Biological Activities for Bromoalterochromide A and its Derivatives
| Compound | Activity against B. algicola | Activity against V. fischeri | Anti-inflammatory (NO inhibition) | Cytotoxicity (Sea Urchin Eggs) | Reference |
|---|---|---|---|---|---|
| Bromoalterochromide A/A' | Active | Active | Active | Active | nih.govnih.gov |
Impact of Bromination and Peptide Sequence Variations on Biological Activity
The bioactivity of Bromoalterochromide A' and its analogues is significantly influenced by two primary structural features: the presence and degree of bromination on the aromatic ring of the lipid tail, and the amino acid composition of the cyclic peptide core. nih.govacs.org
Bromination: The incorporation of bromine is a key modification catalyzed by a flavin-dependent halogenase, the product of the altN gene within the alterochromide biosynthetic gene cluster. nih.govasm.orgnih.gov This enzymatic halogenation is a common strategy in marine natural products to enhance biological activity. udel.edu Deletion of the altN gene results in the production of non-brominated alterochromides, confirming the enzyme's role. nih.gov While direct comparative studies on the bioactivity of brominated versus non-brominated Bromoalterochromide A' are limited, halogenation is generally understood to be critical for the potent cytotoxic and antimicrobial properties observed in many related compounds. acs.orgresearchgate.net The bromine atom likely enhances membrane interaction or target binding affinity.
Peptide Sequence Variations: The alterochromide family displays natural diversity in its peptide sequence, which directly impacts the spectrum and potency of biological activity. nih.govfrontiersin.org Bromoalterochromide A' is structurally defined by a Thr-Val-Asn-Asn-Leu pentapeptide sequence. nih.gov It is naturally co-produced with Bromoalterochromide A, which differs only at the fifth amino acid, containing alloisoleucine (aIle) instead of Leucine (B10760876) (Leu). researchgate.netnih.gov
Further variations have been identified in other bromoalterochromide (BAC) analogues. For instance, the novel compounds BAC-D and D' feature a different peptide composition and exhibit selective antibacterial activity. nih.gov This diversity arises from the substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes responsible for assembling the peptide chain. nih.gov These variations highlight that subtle changes in the peptide ring can alter the compound's conformation and physicochemical properties, leading to differential target recognition and biological outcomes. frontiersin.org
Initial studies on Bromoalterochromide A and A' from Pseudoalteromonas maricaloris reported cytotoxic effects against the developing eggs of the sea urchin Strongylocentrotus intermedius but noted a lack of antibiotic activity. nih.gov However, other reports on bromoalterochromides from different strains have shown a range of antimicrobial activities, including against Bacillus algicola, Vibrio fischeri, and the fungus Fusarium keratoplasticum. researchgate.netnih.gov This discrepancy suggests that bioactivity can be strain-specific and highly dependent on the exact molecular structure produced.
| Compound Name | Peptide Sequence (Thr-Val-Asn-Asn-X) | Reported Biological Activity |
|---|---|---|
| Bromoalterochromide A | X = alloisoleucine (aIle) | Cytotoxic to sea urchin eggs; active against Bacillus algicola and Vibrio fischeri. nih.govnih.gov |
| Bromoalterochromide A' | X = Leucine (Leu) | Cytotoxic to sea urchin eggs; active against Bacillus algicola and Vibrio fischeri. nih.govnih.gov |
| Bromoalterochromide D/D' | Sequence not specified, differs from A/A' | Active against Bacillus algicola. nih.gov |
Identification of Key Pharmacophores and Structural Determinants for Activity
The distinct biological activities of Bromoalterochromide A' are dictated by specific structural elements that constitute its pharmacophore. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For Bromoalterochromide A', two primary domains are crucial: the lipophilic chromophore tail and the cyclic depsipeptide head. nih.gov
The Chromophore Tail: The acyl group, 9-(3-bromo-4-hydroxyphenyl)-nona-2,4,6,8-tetraenoic acid, serves as a critical structural determinant. nih.gov This long, conjugated polyene system is responsible for the compound's characteristic yellow color and provides a large, hydrophobic region that likely facilitates insertion into or interaction with cellular membranes. researchgate.net The bromine atom at the C-3 position of the phenyl ring is a key feature, enhancing the molecule's lipophilicity and electronic properties, which can be pivotal for target engagement. researchgate.net
Together, these elements—the brominated aromatic ring, the conjugated polyene chain, and the specific amino acid sequence of the cyclic peptide—form the essential pharmacophoric features. The interplay between the hydrophobic tail and the more polar, structurally defined peptide head is fundamental to the cytotoxic and antimicrobial activities observed across the alterochromide class. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromoalterochromide A Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govbiointerfaceresearch.com Such models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective therapeutic agents. mdpi.commdpi.com
To date, specific QSAR studies focused exclusively on Bromoalterochromide A' and its direct analogues have not been extensively reported in the scientific literature. However, the principles of QSAR could be readily applied to this class of molecules to elucidate the precise structural requirements for activity. nih.gov
A hypothetical QSAR study on Bromoalterochromide A' analogues would involve several key steps:
Data Set Generation: A series of analogues would be synthesized or isolated, systematically modifying specific structural features. Variations would include altering the amino acid at each of the five positions in the peptide ring, changing the degree or position of halogenation on the phenyl ring, and modifying the length or saturation of the polyene tail. acs.org The biological activity (e.g., cytotoxicity, antimicrobial IC50) of each analogue would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (e.g., ClogP), electronic properties (e.g., atomic charges, HOMO/LUMO energies), and steric or topological features (e.g., molecular volume, connectivity indices). nih.gov
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation would be developed that links a subset of the calculated descriptors to the observed biological activity. biointerfaceresearch.com The resulting model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.com
Such a validated QSAR model would provide quantitative insights into the structure-activity landscape of the bromoalterochromides, identifying which structural modifications are most likely to enhance desired activities while potentially reducing others, such as toxicity. nih.gov
Future Directions and Research Perspectives on Bromoalterochromide a
Exploration of Undiscovered Biosynthetic Potential within Pseudoalteromonas and Related Genera
The marine bacterial genus Pseudoalteromonas is recognized for its remarkable capacity to produce a diverse array of bioactive secondary metabolites. nih.govresearchgate.net Genomic studies have revealed that this genus possesses a significant and largely untapped biosynthetic potential. Many Pseudoalteromonas strains contain upwards of 20 biosynthetic gene clusters (BGCs); however, only a few of their corresponding metabolites have been characterized, indicating that the chemical richness of the genus remains largely to be uncovered. acs.org This is particularly true for pigmented species, which tend to harbor a greater number of BGCs for nonribosomal peptides (NRPs) and polyketides compared to non-pigmented strains. nih.govresearchgate.netnih.gov
Genome mining has become a pivotal tool in this exploration. By sequencing the genomes of various Pseudoalteromonas strains, researchers can identify putative BGCs for novel compounds. nih.govasm.org For instance, the sequencing of six Pseudoalteromonas strains from Coiba National Park in Panama revealed that pigmented strains contained over thirty BGCs, while non-pigmented strains had around nineteen. nih.govnih.gov These analyses frequently highlight numerous distinct polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) clusters, which are responsible for the synthesis of compounds like bromoalterochromides. nih.govnih.govresearchgate.net A phylogenetic analysis of 42 Pseudoalteromonas genomes identified a specific clade of strains with an extraordinary biosynthetic potential, averaging ten BGCs per genome, compared to an average of three in strains outside this clade. asm.orgresearchgate.net
This untapped genetic reservoir suggests a high probability of discovering novel analogs of bromoalterochromide A' and entirely new families of natural products. The exploration of unique marine environments and organisms that host Pseudoalteromonas, such as sponges, octopuses, and squid, continues to yield strains with unique biosynthetic capabilities. nih.govasm.orgresearchgate.netmdpi.comnih.gov Further genomic investigation into these and other related marine genera is expected to unveil new NRPS/PKS pathways, providing insights into the ecological success of these bacteria and facilitating the discovery of new bioactive compounds. nih.gov The challenge lies in connecting these orphan BGCs to the molecules they produce, a task that requires a combination of genomic, metabolomic, and analytical chemistry approaches. mdpi.com
Table 1: Biosynthetic Gene Clusters (BGCs) Identified in Select Pseudoalteromonas Strains
Application of Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification
While native Pseudoalteromonas species are the natural source of bromoalterochromide A', their cultivation can be challenging, and the yields of specific compounds may be low or inconsistent. Synthetic biology and metabolic engineering offer promising avenues to overcome these limitations. acs.org A key strategy in this area is the heterologous expression of the bromoalterochromide biosynthetic gene cluster in a more tractable host organism. nih.gov
Researchers have successfully captured the entire 34-kb alterochromide (alt) gene cluster from Pseudoalteromonas piscicida and expressed it in Escherichia coli. acs.orgnih.gov E. coli is often chosen as a heterologous host due to its rapid growth, well-established genetic tools, and limited native secondary metabolite profile, which provides a "clean" background for expressing foreign pathways. acs.orgnih.gov The successful expression of the 14-gene alt cluster in E. coli resulted in the production of bromoalterochromide A and related analogs, confirming the function of the identified BGC. acs.orgnih.gov
However, a significant challenge in heterologous expression is achieving production levels comparable to the native organism. Initial attempts to express the alt cluster under its native promoters in E. coli resulted in yields that were over 60-fold lower than those of the parent Pseudoalteromonas strain. acs.org To address this, metabolic engineering strategies can be employed. One approach involves replacing the native promoters with strong, inducible promoters, such as the T7 promoter, to boost transcription of the entire pathway. acs.org This strategy led to a significant increase in production, bringing the yield to within three-fold of the native producer. acs.org
Further diversification of the bromoalterochromide structure is also possible through these techniques. By manipulating the genes within the cluster, new derivatives can be created. For example, inactivating the halogenase gene (altN) results in the production of non-brominated alterochromides. acs.orgnih.gov This platform not only allows for enhanced production of known compounds but also serves as a powerful tool for biosynthetic studies and the generation of novel, potentially more potent, alterochromide analogs for drug discovery pipelines. nih.gov
Table 2: Comparison of Bromoalterochromide A/A' Production in Native vs. Heterologous Hosts
Discovery of Novel Biological Activities and Molecular Targets for Therapeutic Lead Development
Bromoalterochromides represent a class of lipopeptides with documented antibacterial and cytotoxic properties. acs.orgnih.gov While some studies report that Pseudoalteromonas bromoalterochromides exhibit antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), other research indicates that bromoalterochromide A specifically lacks antibiotic activity but possesses potent cytotoxic effects. researchgate.netnih.govresearchgate.net For example, bromoalterochromides A and A' were found to be cytotoxic against the developing eggs of the sea urchin Strongylocentrotus intermedius. researchgate.netnih.gov This cytotoxicity suggests potential applications in anticancer research, though this remains an area for future investigation. researchgate.net
The continued exploration of Pseudoalteromonas strains is leading to the discovery of new alterochromide derivatives with unique activity profiles. nih.gov For instance, an investigation of bacterial symbionts from the Hawaiian bobtail squid led to the isolation of two new derivatives, bromoalterochromides D/D'. nih.gov These compounds, along with the known bromoalterochromide A/A', were tested for various biological activities. The known compounds were active against the fungus Fusarium keratoplasticum and inhibited nitric oxide production in macrophage cells, suggesting anti-inflammatory potential. nih.gov
Identifying the specific molecular targets of these compounds is a critical next step for their development as therapeutic leads. up.ac.zamdpi.com Natural products often possess novel chemical scaffolds and modes of action, making them valuable starting points for drug discovery. up.ac.zamdpi.com The structural complexity of bromoalterochromide A', which includes a brominated lipid moiety and a cyclic pentapeptide lactone, provides a unique framework for interaction with biological targets. acs.orgresearchgate.net Future research must focus on elucidating these mechanisms of action to understand their therapeutic potential and to guide the synthesis of analogs with improved activity and selectivity. up.ac.za
Table 3: Reported Biological Activities of Bromoalterochromide Derivatives
Integration of Computational Chemistry and Omics Technologies in Bromoalterochromide A' Research
Modern natural product research heavily relies on the integration of "omics" technologies (genomics, transcriptomics, metabolomics) and computational chemistry to accelerate the discovery and characterization of novel compounds like bromoalterochromide A'. nih.gov This integrated approach allows researchers to move from bacterial genome to identified molecule with greater efficiency. researchgate.net
Genomics, through genome mining, is the foundational step. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are used to scan sequenced genomes for the presence of BGCs. nih.govresearchgate.net Computational platforms such as MultiGeneBlast can then be used to compare these newly found clusters against databases of known BGCs, allowing for the annotation of clusters likely to produce bromoalterochromides and the identification of novel, uncharacterized clusters. researchgate.net
Metabolomics, particularly using techniques like MS/MS-based molecular networking, complements the genomic data. This approach groups molecules from a bacterial extract into families based on their fragmentation patterns in a mass spectrometer. nih.govnih.gov By comparing the molecular networks of different strains or culture conditions with their genomic data, researchers can link a specific BGC to the production of a particular molecular family. This combined genome mining and molecular networking strategy has proven powerful in identifying new bromoalterochromide derivatives, such as dibromoalterochromides D/D', from Panamanian Pseudoalteromonas strains. nih.gov
Computational chemistry further aids in structure elucidation and understanding function. Theoretical fragmentation patterns can be generated and compared to experimental MS/MS spectra to help annotate the structures of new compounds within a molecular network. nih.gov Additionally, molecular docking and modeling can be used to predict the interactions between bromoalterochromide A' and potential protein targets, providing hypotheses about its mechanism of action that can be tested experimentally. nih.gov This synergy of omics and computational tools is invaluable for navigating the vast chemical space of Pseudoalteromonas and unlocking the full potential of bromoalterochromide research. nih.gov
Ecological and Biotechnological Significance of Bromoalterochromide A' in Marine Ecosystems
For example, Pseudoalteromonas symbionts in the accessory nidamental gland of the Hawaiian bobtail squid produce bromoalterochromides, which are thought to protect the squid's eggs from microbial fouling and pathogens. nih.gov Similarly, brominated compounds from Pseudoalteromonas are known to influence the settlement and metamorphosis of coral larvae, highlighting their role in shaping marine invertebrate life cycles. researchgate.net The production of these bioactive compounds is a key competitive strategy, allowing Pseudoalteromonas to establish and defend its ecological niche. researchgate.netnih.gov
From a biotechnological perspective, the ecological functions of bromoalterochromide A' and related compounds are a direct indicator of their potential applications. researchgate.net Their antimicrobial and antifouling properties are of significant interest for developing new antibiotics and environmentally friendly antifouling agents for marine industries. nih.gov The ability of these compounds to inhibit the growth of pathogenic bacteria and fungi makes them valuable leads for pharmaceutical development. mdpi.commdpi.com The ecological significance of Pseudoalteromonas metabolites as defensive agents in nature directly inspires their exploration for human applications, positioning this genus as a valuable and still underexplored resource for marine biotechnology. mdpi.comresearchgate.net
Q & A
Q. What analytical methods are essential for characterizing the molecular structure of bromoalterochromide A?
Bromoalterochromide A requires multi-modal structural elucidation. High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF MS) confirms its molecular formula (e.g., C₃₉H₅₂N₇O₁₀Br for a mono-brominated variant) by analyzing isotopic patterns and protonated molecular ions (e.g., m/z 858.3024 [M+H]⁺) . Nuclear Magnetic Resonance (NMR) spectroscopy resolves its aryl polyene side chain and bromination sites, distinguishing it from analogs like bromoalterochromide B (17-carbon chain with additional double bonds) .
Q. How is the biosynthetic pathway of bromoalterochromide A identified in Pseudoalteromonas strains?
Genome mining tools like antiSMASH are used to predict biosynthetic gene clusters (BGCs). For bromoalterochromide A, a non-ribosomal peptide synthetase (NRPS) cluster is typically identified, often linked to aryl polyene side chain biosynthesis. Comparative genomic analysis of Pseudoalteromonas strains (e.g., S4498 vs. type strains) reveals evolutionary losses or modifications of BGCs, such as the absence of bromoalterochromide production in strains with >95% nucleotide identity but divergent metabolomes .
Q. What experimental controls are critical when assessing bromoalterochromide A’s antimicrobial activity?
Include:
- Negative controls : Solvent-only treatments (e.g., DMSO) to rule out solvent toxicity.
- Positive controls : Established antibiotics (e.g., tetracycline) to validate assay sensitivity.
- Strain controls : Use bromoalterochromide-non-producing strains (e.g., Pseudoalteromonas galatheae S4498) to confirm compound-specific activity .
- Purity verification : HPLC or LC-MS to ensure the compound is free from co-eluting metabolites that may confound bioassay results .
Advanced Research Questions
Q. How can heterologous production of bromoalterochromide A in E. coli be optimized?
Initial heterologous expression in E. coli often yields low titers (60-fold lower than native producers) due to inefficient promoter compatibility . To improve yields:
- Replace native promoters with inducible systems (e.g., T7 promoter), which increased bromoalterochromide A production by 20-fold .
- Use λRed recombineering to transfer large NRPS clusters (e.g., 34 kb) into high-copy-number vectors (e.g., pETDuet-1) for stable expression .
- Optimize codon usage and co-express phosphopantetheinyl transferases (PPTases) to activate NRPS domains .
Q. How do researchers resolve contradictions in genomic and metabolomic data regarding bromoalterochromide production?
Strains with high genomic similarity (>95% ANI) may lack bromoalterochromide production due to BGC deletions or regulatory mutations. To address this:
- Perform synteny analysis to detect BGC disruptions (e.g., frameshifts, missing modules) .
- Conduct metabolomic profiling (HPLC-HRMS) to compare secondary metabolite profiles. For example, P. galatheae S4498 produces pseudanes and tetrabromopyrrole instead of bromoalterochromides, highlighting divergent evolutionary pathways .
- Validate findings via gene knockout/complementation to restore or abolish production .
Q. What strategies are employed to analyze bromoalterochromide A’s biosynthetic modularity and bromination patterns?
- Module-specific mutagenesis : Inactivate adenylation (A), peptidyl carrier protein (PCP), or condensation (C) domains in the NRPS cluster to determine their roles in aryl polyene chain assembly .
- Isotopic labeling : Feed ¹³C-labeled precursors (e.g., malonyl-CoA) to track polyketide synthase (PKS) activity in side-chain elongation .
- Halogenase assays : Identify flavin-dependent halogenases responsible for bromination using in vitro assays with purified enzymes and bromide ion supplementation .
Q. How can researchers ensure reproducibility in bromoalterochromide A isolation and characterization?
- Detailed experimental protocols : Document extraction solvents (e.g., ethyl acetate for lipophilic compounds), chromatography conditions (e.g., C18 columns for HPLC), and NMR parameters (e.g., 600 MHz, CDCl₃ solvent) .
- Deposit data in public repositories : Share HR-MS spectra (GNPS, MassIVE) and NMR assignments (BMRB) for cross-validation .
- Report negative results : Disclose failed heterologous expression attempts or unanticipated derivatives (e.g., dibromoalterochromides) to guide troubleshooting .
Methodological Best Practices
- Data validation : Use bioassay-guided fractionation to link biological activity to specific compounds, minimizing false positives from crude extracts .
- Ethical reporting : Cite primary literature for known compounds and avoid over-reliance on unvetted databases (e.g., benchchem) .
- Collaborative workflows : Integrate genomics (antiSMASH), metabolomics (GNPS molecular networking), and synthetic biology (heterologous expression) for comprehensive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
